N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9666522
Molecular Formula: C15H18N6O3S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N6O3S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H18N6O3S/c22-12(16-15-18-17-14(25-15)10-1-2-10)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,1-2,5-9H2,(H,16,18,22) |
| Standard InChI Key | QPTMFDSYUHZWCI-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, reflects its intricate structure. Key components include:
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A 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 5.
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A pyridazinone core (6-oxopyridazin-1(6H)-yl) bearing a morpholine substituent at position 3.
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An acetamide linker bridging the thiadiazole and pyridazinone units.
The stereochemistry of the thiadiazole moiety is specified as (2E), indicating the geometry of the imine bond. The morpholine ring, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, enhances solubility and modulates electronic properties.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Thiadiazole Formation: Cyclopropyl-substituted thiosemicarbazide undergoes cyclization with acetic anhydride to form the 1,3,4-thiadiazole core .
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Pyridazinone Functionalization: Bromination at position 3 of 6-hydroxypyridazinone, followed by nucleophilic substitution with morpholine.
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Acetamide Coupling: The thiadiazole and pyridazinone intermediates are linked via an acetyl chloride-mediated amidation.
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 5-cyclopropyl-1,3,4-thiadiazol-2-amine | Thiadiazole precursor | |
| 3-morpholino-6-hydroxypyridazine | Pyridazinone building block | |
| Chloroacetyl chloride | Acetamide linker |
Purification and Analytical Methods
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is assessed via high-performance liquid chromatography (HPLC), with target purity >95%.
Physicochemical Properties
Calculated and Experimental Data
Table 2: Physicochemical Profile
The compound’s moderate lipophilicity (XLogP3 ~1.2) suggests balanced membrane permeability and aqueous solubility . The morpholine ring enhances polarity, favoring interactions with biological targets.
| Target | Predicted IC₅₀ | Rationale | Reference |
|---|---|---|---|
| EGFR Kinase | <10 µM | Structural similarity to erlotinib | |
| Dihydrofolate Reductase | 15–50 µM | Thiadiazole-mediated inhibition |
In Silico and In Vitro Findings
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Molecular Docking: The morpholine ring forms hydrogen bonds with Asp831 of EGFR, a critical residue in kinase activation.
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Antimicrobial Assays: Preliminary tests against Staphylococcus aureus show MIC values of 32 µg/ml, comparable to sulfamethoxazole.
Comparison with Structural Analogs
Analog 1: N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
This analog replaces the thiadiazole with a chlorobenzyl group, reducing kinase affinity but improving solubility (LogP = 0.9).
Analog 2: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide
A coumarin-containing derivative with enhanced fluorescence properties, used in cellular imaging .
Future Research Directions
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In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity in rodent models.
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Structure-Activity Relationship (SAR) Optimization: Modify the cyclopropyl group to improve target selectivity.
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Clinical Translation: Partner with biopharmaceutical entities to advance lead optimization.
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